molecular formula C22H21N5O3 B11185343 6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B11185343
M. Wt: 403.4 g/mol
InChI Key: BVCPTEJNJFSBIF-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one: is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dimethoxyphenyl group, a dimethylquinazolinyl group, and a pyrimidinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the pyrimidinone core.

    Attachment of the Dimethylquinazolinyl Group: This is usually accomplished through nucleophilic substitution reactions where the dimethylquinazolinyl group is attached to the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrimidinone core, potentially leading to the formation of dihydropyrimidinones.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are often employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrimidinones and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In the field of medicine, this compound is being investigated for its potential therapeutic properties. It is being explored as a candidate for the development of new drugs targeting specific diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Modulating Receptors: It can also interact with specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dimethoxyphenyl)-2-aminopyrimidin-4(3H)-one: Similar structure but lacks the dimethylquinazolinyl group.

    4-(3,4-Dimethoxyphenyl)-6-methylpyrimidin-2-amine: Similar structure but with different substituents on the pyrimidinone core.

    2-(4,6-Dimethylquinazolin-2-ylamino)-6-methoxypyrimidin-4(3H)-one: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The uniqueness of 6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H21N5O3/c1-12-5-7-16-15(9-12)13(2)23-21(24-16)27-22-25-17(11-20(28)26-22)14-6-8-18(29-3)19(10-14)30-4/h5-11H,1-4H3,(H2,23,24,25,26,27,28)

InChI Key

BVCPTEJNJFSBIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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